Ethyl (5-bromo-2-(6-fluoronicotinoyl)benzofuran-3-YL)(3-methoxypropyl)carbamate
Overview
Description
Ethyl (5-bromo-2-(6-fluoronicotinoyl)benzofuran-3-YL)(3-methoxypropyl)carbamate is a complex organic compound with the molecular formula C21H20BrFN2O5. It is primarily used in scientific research and is known for its unique chemical structure, which includes a benzofuran ring, a bromine atom, and a fluoronicotinoyl group. This compound is often utilized in various fields such as chemistry, biology, and medicine due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-bromo-2-(6-fluoronicotinoyl)benzofuran-3-YL)(3-methoxypropyl)carbamate involves multiple steps, starting with the preparation of the benzofuran ring The bromination of the benzofuran ring is typically carried out using bromine or a brominating agent under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-bromo-2-(6-fluoronicotinoyl)benzofuran-3-YL)(3-methoxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (5-bromo-2-(6-fluoronicotinoyl)benzofuran-3-YL)(3-methoxypropyl)carbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (5-bromo-2-(6-fluoronicotinoyl)benzofuran-3-YL)(3-methoxypropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl (5-bromo-2-(6-fluoronicotinoyl)benzofuran-3-YL)(3-methoxypropyl)carbamate can be compared with other similar compounds, such as:
Ethyl (5-chloro-2-(6-fluoronicotinoyl)benzofuran-3-YL)(3-methoxypropyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
Ethyl (5-bromo-2-(6-chloronicotinoyl)benzofuran-3-YL)(3-methoxypropyl)carbamate: Similar structure but with a chlorine atom in the nicotinoyl group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different halogen atoms.
Properties
IUPAC Name |
ethyl N-[5-bromo-2-(6-fluoropyridine-3-carbonyl)-1-benzofuran-3-yl]-N-(3-methoxypropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrFN2O5/c1-3-29-21(27)25(9-4-10-28-2)18-15-11-14(22)6-7-16(15)30-20(18)19(26)13-5-8-17(23)24-12-13/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEJTFSCOHKZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CCCOC)C1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CN=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrFN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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